![molecular formula C17H17Cl2NO3 B13403026 2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate](/img/structure/B13403026.png)
2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate
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Overview
Description
2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate is a chemical compound with the molecular formula C17H17Cl2NO3 and a molecular weight of 354.23 g/mol . It is a related compound of Diclofenac, a well-known nonsteroidal anti-inflammatory drug (NSAID) and cyclooxygenase (COX) inhibitor. This compound is often used in research related to pain and inflammation .
Preparation Methods
The synthesis of 2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate typically involves the esterification of 2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid with 2-hydroxypropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Esterification Reactions
This compound is synthesized via esterification of 2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid with 2-hydroxypropyl alcohol . The reaction typically employs acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial methods optimize these conditions for scalability and purity.
Reagent | Conditions | Product |
---|---|---|
Sulfuric acid | Reflux | Esterification product |
p-Toluenesulfonic acid | Reflux | Optimized yield and purity |
Oxidation and Reduction Reactions
The compound undergoes oxidation and reduction, influenced by its functional groups:
-
Oxidation : Converts ester or alcohol groups to carboxylic acids or ketones using oxidizing agents like potassium permanganate .
-
Reduction : Reduces ester or amine groups to alcohols or amines using reagents such as lithium aluminum hydride .
Reaction Type | Reagent | Product |
---|---|---|
Oxidation | Potassium permanganate | Carboxylic acid/ketone derivatives |
Reduction | Lithium aluminum hydride | Alcohol/amine derivatives |
Substitution Reactions
Nucleophilic substitution occurs at the ester group, replacing it with other nucleophiles (e.g., hydroxide ions). This reaction is facilitated by sodium hydroxide or similar reagents, leading to hydrolysis products .
Reagent | Conditions | Product |
---|---|---|
Sodium hydroxide | Aqueous solution | Hydrolyzed product (e.g., acid form) |
Hydrolysis and Stability
The compound’s ester group is susceptible to hydrolysis under alkaline conditions, yielding the corresponding carboxylic acid. Stability is maintained at room temperature, though specific solubility data are often proprietary .
Mechanistic Insights
The synthesis of related compounds (e.g., LY3154207 ) highlights the use of HATU (a coupling reagent) and DIPEA (a base) for efficient esterification . Such methods ensure stereochemical control and high yields, underscoring the importance of reagent selection in reaction outcomes.
Comparison with Similar COX Inhibitors
While structurally distinct from Diclofenac or Ibuprofen , this compound shares a COX-inhibitory mechanism but may exhibit unique pharmacokinetic profiles due to its ester and hydroxyl groups.
Compound | Key Structural Feature | Pharmacokinetic Advantage |
---|---|---|
Current compound | Ester + hydroxyl groups | Potential for prolonged half-life |
Diclofenac | Dichlorophenyl moiety | Rapid absorption |
Scientific Research Applications
2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of COX inhibitors on various biological processes.
Medicine: It serves as a reference standard in the development and testing of new NSAIDs.
Industry: It is utilized in the formulation of pharmaceutical products aimed at treating pain and inflammation.
Mechanism of Action
The mechanism of action of 2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate involves the inhibition of cyclooxygenase (COX) enzymes. By inhibiting COX-1 and COX-2, it reduces the production of prostaglandins, which are mediators of inflammation and pain. This leads to its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate is similar to other COX inhibitors like Diclofenac, Ibuprofen, and Naproxen. its unique structure allows for different pharmacokinetic properties and potentially different therapeutic effects. For example, it may have a longer half-life or different tissue distribution compared to other NSAIDs.
Similar Compounds
- Diclofenac
- Ibuprofen
- Naproxen
- Ketoprofen
Biological Activity
2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate is a chemical compound that has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic treatments. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacological profile, and relevant research findings.
- Molecular Formula : C17H17Cl2NO3
- Molecular Weight : 354.23 g/mol
- IUPAC Name : 2-hydroxypropyl 2-[2-(2,6-dichloroanilino)phenyl]acetate
The primary mechanism by which this compound exerts its biological effects is through the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in the synthesis of prostaglandins, which are key mediators in inflammatory processes. By decreasing prostaglandin levels, the compound exhibits both anti-inflammatory and analgesic properties.
Anti-inflammatory Activity
Research indicates that this compound demonstrates significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). It has been shown to effectively reduce inflammation in various experimental models.
Analgesic Effects
In addition to its anti-inflammatory properties, this compound has been evaluated for its analgesic effects. Studies suggest that it can alleviate pain through similar pathways as other NSAIDs, making it a candidate for pain management therapies.
In Vitro Studies
In vitro studies have demonstrated that this compound inhibits COX-1 and COX-2 enzymes with varying degrees of potency. For instance, one study reported IC50 values indicating effective inhibition at concentrations relevant for therapeutic use.
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in reducing inflammation and pain. Results from these studies show a significant decrease in inflammatory markers and pain response compared to control groups. Notably, the compound exhibited a favorable safety profile with minimal side effects observed during toxicity assessments .
Comparative Analysis with Other NSAIDs
The following table summarizes the comparative biological activities of this compound with other common NSAIDs:
Compound | COX Inhibition | Anti-inflammatory Activity | Analgesic Activity | Toxicity Profile |
---|---|---|---|---|
This compound | Moderate | High | Moderate | Low |
Diclofenac | High | Very High | High | Moderate |
Ibuprofen | Moderate | High | High | Low |
Naproxen | High | Very High | High | Moderate |
Properties
Molecular Formula |
C17H17Cl2NO3 |
---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
2-hydroxypropyl 2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C17H17Cl2NO3/c1-11(21)10-23-16(22)9-12-5-2-3-8-15(12)20-17-13(18)6-4-7-14(17)19/h2-8,11,20-21H,9-10H2,1H3 |
InChI Key |
XRZWKTOCHKVYIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl)O |
Origin of Product |
United States |
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